molecular formula C26H24BrFN2O2 B2939200 (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one CAS No. 477888-98-5

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one

Cat. No.: B2939200
CAS No.: 477888-98-5
M. Wt: 495.392
InChI Key: APMUQZNRWYHXAJ-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one ( 477888-98-5) is a synthetic organic compound with a molecular formula of C 26 H 24 BrFN 2 O 2 and a molecular weight of 495.38 g/mol . This piperazine-based chalcone derivative features a bromobenzyloxy phenyl group and a fluorophenyl moiety, connected by a propenone backbone with a specific (E)-configuration . Its structural characteristics, including 6 rotatable bonds and a topological polar surface area (TPSA) of 32.8 Ų, suggest potential for favorable membrane permeability . This compound is intended for research and development purposes in chemical and pharmaceutical laboratories. Its core structure is shared with other compounds investigated for their potential biological activities. Specifically, molecules containing a piperazine core and fluoroaryl groups are of significant interest in medicinal chemistry for developing ligands that target the central nervous system . Furthermore, structurally related cinnamic hybrids have been reported to exhibit selective cyclooxygenase-2 (COX-2) inhibitory activity, highlighting the potential research value of this chemical scaffold in inflammation studies . Researchers can utilize this high-purity compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in biological screening assays. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24BrFN2O2/c27-22-10-5-21(6-11-22)19-32-23-12-7-20(8-13-23)9-14-26(31)30-17-15-29(16-18-30)25-4-2-1-3-24(25)28/h1-14H,15-19H2/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMUQZNRWYHXAJ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)/C=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one , also referred to as BBPAP, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for pharmacological applications, drawing from diverse research sources.

Synthesis

BBPAP is synthesized through a multi-step process involving reactions between various precursors. The synthesis typically includes the following steps:

  • Formation of 4-(4-bromobenzyl)oxy)-benzaldehyde : This is achieved by reacting 4-hydroxybenzaldehyde with 4-bromo-benzyl bromide in the presence of potassium carbonate.
  • Synthesis of (E)-3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid : This compound is generated via a reflux reaction with malonic acid.
  • Final product formation : The final step involves esterification with glycine ethyl ester hydrochloride, utilizing microwave irradiation to enhance yield and efficiency .

Anticancer Properties

Research indicates that BBPAP exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer treatment .

COX Inhibition

BBPAP has been evaluated for its cyclooxygenase (COX) inhibitory properties. A related compound, ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, was shown to possess COX-2 inhibitory activity at a concentration of 6 µM, indicating that BBPAP may share similar properties due to structural similarities .

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are essential for mitigating oxidative stress in biological systems. This activity contributes to its potential therapeutic effects in preventing oxidative damage associated with various diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of BBPAP aids in optimizing its biological activity. Modifications to the piperazine ring and phenolic components have been shown to influence its potency and selectivity towards specific biological targets. For instance, substituents on the aromatic rings can significantly alter the compound's interaction with enzymes involved in cancer progression and inflammation .

Case Studies

  • In Vitro Studies : A study assessed the cytotoxic effects of BBPAP on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.
  • Animal Models : In vivo studies utilizing xenograft models have demonstrated that BBPAP significantly reduces tumor growth compared to control groups, supporting its potential as an anticancer agent.

Research Findings Summary Table

Property Observation Reference
Anticancer ActivityInduces apoptosis in cancer cells
COX InhibitionInhibits COX-2 at 6 µM
Antioxidant ActivityReduces oxidative stress
Structure-Activity RelationshipModifications enhance potency

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares the target compound with structurally related analogs, focusing on substituent variations and their implications:

Compound Name Key Substituents Molecular Weight Biological Relevance Reference
(E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one (Target) 4-Bromobenzyloxy (phenyl), 2-fluorophenyl (piperazine) ~477.3 g/mol Enhanced lipophilicity; potential CNS activity due to fluorophenyl and bromine
(E)-1-[4-(4-Fluorophenyl)piperazinyl]-3-(4-methoxyphenyl)prop-2-en-1-one 4-Methoxyphenyl (propenone), 4-fluorophenyl (piperazine) ~354.4 g/mol Methoxy group improves solubility; fluorophenyl enhances receptor selectivity
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-(3-fluoro-4-hydroxyphenyl)propan-1-one 2-Fluorobenzoyl (piperazine), 3-fluoro-4-hydroxyphenyl (propenone) ~376.3 g/mol Hydroxyl group may facilitate hydrogen bonding; fluorobenzoyl increases stability
(E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one Bis(4-bromophenyl)methyl (piperazine), 4-methylphenyl (propenone) ~609.2 g/mol Bulky bis-bromophenyl group may reduce metabolic clearance
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone 4-Bromophenoxy (propenone), 4-fluorophenyl sulfonyl (piperazine) ~457.3 g/mol Sulfonyl group enhances electron-withdrawing effects; potential kinase inhibition

Pharmacological and Physicochemical Properties

  • Lipophilicity : Bromine and fluorophenyl groups increase logP values, enhancing blood-brain barrier penetration. The target compound (logP ~4.2) is more lipophilic than the methoxy analog (logP ~2.8) .
  • Receptor Binding : The 2-fluorophenyl group in the target compound may favor 5-HT1A receptor binding, while bis-bromophenyl derivatives () could exhibit multi-receptor affinities .
  • Solubility : Methoxy and hydroxyl substituents (e.g., and ) improve aqueous solubility but may reduce CNS activity due to higher polarity .

Crystallographic and Stability Data

  • The target compound’s α,β-unsaturated ketone adopts an E-configuration, confirmed by X-ray crystallography in analogs like .

Q & A

What are the optimal synthetic routes for (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one, and how can reaction yields be improved?

Level: Basic
Methodological Answer:
The compound is typically synthesized via a multi-step protocol:

Piperazine Functionalization: React 1-(2-fluorophenyl)piperazine with propenone intermediates under nucleophilic acyl substitution. Use anhydrous conditions (e.g., DMF or THF) with catalytic triethylamine to drive the reaction .

Bromobenzyloxy Phenyl Coupling: Introduce the 4-[(4-bromobenzyl)oxy]phenyl moiety via Ullmann coupling or nucleophilic aromatic substitution, employing CuI/ligand systems for cross-coupling efficiency .

Purification: Optimize yields (typically 60-75%) via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .
Key Tip: Monitor reaction progress by TLC and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of piperazine to propenone intermediate) to minimize unreacted starting material .

How can researchers resolve challenges in crystallizing this compound for X-ray diffraction studies?

Level: Advanced
Methodological Answer:
Crystallization challenges often arise from conformational flexibility in the propenone backbone and piperazine ring. Strategies include:

  • Solvent Screening: Use mixed solvents (e.g., dichloromethane/hexane) to slow nucleation. Evidence shows monoclinic (P21/c) crystals form reliably in ethanol/water mixtures .
  • Temperature Gradients: Gradual cooling (0.5°C/hour) from 50°C to 4°C enhances crystal quality .
  • Seeding: Introduce microcrystals from prior batches to guide lattice formation.
    Data Interpretation: Validate unit cell parameters (e.g., a = 10.050 Å, b = 11.622 Å, β = 101.72°) against computational models (Mercury or Olex2) to confirm stereochemistry .

What spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

Level: Basic
Methodological Answer:

  • NMR: Use 1^1H and 13^{13}C NMR to verify substituent positions. Key signals include:
    • Piperazine protons: δ 2.5–3.5 ppm (multiplet, integration for 8H).
    • Propenone carbonyl: δ 190–195 ppm in 13^{13}C NMR .
  • IR: Confirm carbonyl stretch (1650–1700 cm1^{-1}) and C-Br vibration (550–600 cm1^{-1}) .
  • Mass Spectrometry: High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+^+ at m/z 521.2) .

How should discrepancies between computational bond angles and experimental X-ray data be addressed?

Level: Advanced
Methodological Answer:
Discrepancies (e.g., C-C-Br bond angles deviating by >5° from DFT models) may arise from crystal packing effects or solvent interactions. Mitigation steps:

DFT Refinement: Re-optimize geometry using polarizable continuum models (PCM) to simulate solvent environments .

Hirshfeld Surface Analysis: Identify intermolecular forces (e.g., C-H···π interactions) distorting bond angles .

Torsional Angle Adjustments: Compare experimental torsion angles (e.g., C1-C2-C3-C4 = 175.1°) with conformational sampling (e.g., Monte Carlo methods) to assess flexibility .

What in vitro assays are recommended to evaluate the biological activity of this compound?

Level: Advanced
Methodological Answer:
Given the piperazine and fluorophenyl motifs (common in CNS targets), prioritize:

  • Receptor Binding Assays: Screen for affinity at serotonin (5-HT1A_{1A}) or dopamine receptors via radioligand displacement (e.g., 3^3H-ketanserin for 5-HT2A_{2A}) .
  • Kinase Inhibition: Use fluorescence polarization assays to test inhibition of PI3K or MAPK pathways .
  • Cellular Toxicity: MTT assays in HEK-293 or SH-SY5Y cells to assess IC50_{50} values. Include positive controls (e.g., staurosporine) .
    Note: Correlate activity with structural analogs (e.g., 4-fluorophenyl derivatives) to establish SAR trends .

How can researchers mitigate degradation of this compound during long-term stability studies?

Level: Advanced
Methodological Answer:

  • Storage Conditions: Store at -20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Buffer Selection: Use phosphate-buffered saline (pH 7.4) with 0.01% EDTA to chelate metal ions that catalyze hydrolysis .
  • Analytical Monitoring: Track degradation via HPLC (C18 column, acetonitrile/water gradient) at 254 nm. Half-life (t1/2_{1/2}) should exceed 48 hours at 25°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.